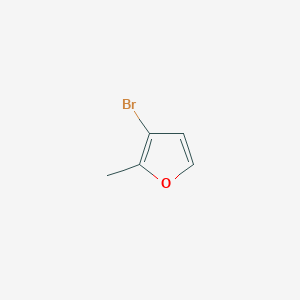

3-Bromo-2-methylfuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMMZSVAKYRZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348916 | |

| Record name | 3-bromo-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83457-06-1 | |

| Record name | 3-bromo-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83457-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-methylfuran: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylfuran is a halogenated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis. Its unique structural features, combining the reactivity of a furan ring with the synthetic handle of a bromine atom, make it a sought-after intermediate in the construction of complex molecular architectures. This is particularly true in the field of medicinal chemistry, where the furan moiety is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, reactivity, and applications in drug development.

Core Compound Data: this compound

CAS Number: 83457-06-1[1]

Molecular Formula: C₅H₅BrO[1]

Molecular Weight: 161.00 g/mol [1]

IUPAC Name: this compound[1]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not explicitly found for this isomer | |

| Density | Not explicitly found for this isomer | |

| Solubility | Likely soluble in common organic solvents | |

| XLogP3 | 2.1 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and effective method involves the regioselective bromination of 2-methylfuran. The furan ring is highly activated towards electrophilic substitution, and the directing effects of the oxygen atom and the methyl group play a crucial role in determining the position of bromination.

Experimental Protocol: Regioselective Bromination of 2-Methylfuran

This protocol is adapted from established procedures for the electrophilic bromination of activated aromatic systems.

Materials:

-

2-Methylfuran

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a solution of 2-methylfuran (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) in one portion.[2]

-

Reaction: Stir the resulting mixture at 60°C for 2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with water (10 mL).[2]

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).[2]

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Purification: Filter and concentrate the solution. Purify the residue by column chromatography on silica gel to afford this compound.[2]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by two key features: the electron-rich furan ring and the carbon-bromine bond. The furan ring can undergo further electrophilic substitution, although the existing substituents will influence the position of attack. More importantly, the bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents at the 3-position.

Mechanism of Regioselective Bromination

The bromination of 2-methylfuran with NBS proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity, favoring substitution at the 3-position, is a result of the directing effects of the oxygen atom and the methyl group. The oxygen directs electrophiles to the ortho (2 and 5) positions, while the methyl group also directs ortho and para. The initial attack at the 5-position is sterically hindered by the adjacent methyl group. Attack at the 2-position is disfavored as it is already substituted. Therefore, the electrophile preferentially attacks the 3- or 4-position. The formation of the sigma complex intermediate is more stabilized when the bromine adds to the 3-position, leading to the observed product.

Application in Drug Development: Suzuki-Miyaura Cross-Coupling

A primary application of this compound in drug discovery is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the furan ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for building the complex molecular scaffolds often found in pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This is a general protocol adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[3][4]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Standard Schlenk line or glovebox techniques

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).[4]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[4]

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water).[4]

-

Reaction: Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitored by TLC or GC/MS).[4]

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the two furan ring protons. The chemical shifts and coupling constants will be characteristic of the substituted furan ring.

-

Methyl Protons (C2-CH₃): A singlet is expected in the region of δ 2.2-2.4 ppm.

-

Furan Protons (H4 and H5): Two doublets are expected in the aromatic region, typically between δ 6.0 and 7.5 ppm. The coupling constant between these two protons (J₄,₅) should be in the range of 1.8-2.2 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Methyl Carbon (C2-CH₃): A signal is expected in the aliphatic region, around δ 10-15 ppm.

-

Furan Carbons: Four distinct signals are expected in the downfield region (δ 100-150 ppm). The carbon bearing the bromine (C3) will be significantly shifted.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 160 and 162.

-

Key Fragments: Loss of a bromine atom ([M-Br]⁺) at m/z 81, and loss of a hydrogen atom ([M-H]⁺) to form a stable furfuryl-type cation.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C-O bonds within the furan ring, as well as the C-Br bond.

-

C-H stretching (aromatic): ~3100 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=C stretching (furan ring): ~1500-1600 cm⁻¹

-

C-O stretching (furan ring): ~1000-1200 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and other functional materials. Its straightforward synthesis and versatile reactivity, particularly in modern cross-coupling reactions, allow for the efficient construction of diverse and complex molecular structures. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

- PubChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). 3-CHLORO-1-HEXENE.

- ResearchGate. (2025). ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran.

- Chemistry of Heterocyclic Compounds. (2013). BROMINATION OF 2-ACETYL-5-METHYLFURAN.

- Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.

- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or....

- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.

- University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

- SpectraBase. (n.d.). 3-(2-Bromoethyl)furan - Optional[13C NMR] - Chemical Shifts.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- NIST. (n.d.). Furan, 2-methyl-.

- MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.

- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- ResearchGate. (n.d.). Regioselective Upgrading of Furfural into 2-Methyl Furan over Cobalt Confined in Microporous Carbon Spheres.

- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane.

- NIST. (n.d.). Furan, 2-propyl-.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methylfuran from 3-Bromofuran

Authored by [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 3-bromofuran into 3-bromo-2-methylfuran, a valuable substituted furan intermediate in medicinal chemistry and drug development. The core of this synthesis relies on a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and present relevant data to ensure reproducible and efficient synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this specific synthetic route.

Introduction: The Significance of Substituted Furans

The furan motif is a cornerstone in the architecture of numerous biologically active compounds. Its presence is widespread in natural products and synthetic pharmaceuticals, contributing to a diverse range of therapeutic applications, including chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[1] The specific substitution pattern on the furan ring is critical for modulating the pharmacological activity, and therefore, the development of regioselective synthetic methods is of paramount importance. This compound, in particular, serves as a versatile building block, enabling further functionalization at the bromine-bearing carbon through cross-coupling reactions or at the methyl group, thus providing access to a wide array of complex molecular scaffolds.

Synthetic Strategy: Directed ortho-Metalation (DoM)

The synthesis of this compound from 3-bromofuran is most effectively achieved through a directed ortho-metalation (DoM) followed by electrophilic quenching.[2] DoM is a powerful synthetic strategy that allows for the deprotonation of a position ortho to a directing metalation group (DMG).[2][3] In the case of 3-bromofuran, the bromine atom, despite being an electron-withdrawing group, can act as a directing group for lithiation at the adjacent C2 position.[4] This is achieved by using a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures.

Mechanistic Rationale

The choice of LDA as the base is crucial. While strong alkyllithium reagents like n-butyllithium (n-BuLi) can also deprotonate furan, they can also participate in halogen-metal exchange with the bromine atom, leading to a mixture of products.[5][6] LDA, being a non-nucleophilic strong base, selectively deprotonates the most acidic proton, which in 3-bromofuran is at the C2 position, influenced by the inductive effect of the adjacent bromine atom.[5]

The reaction proceeds through the following key steps:

-

Deprotonation: LDA abstracts the proton at the C2 position of 3-bromofuran, forming a 3-bromo-2-furyl lithium intermediate. This step is typically carried out at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control.[5][7]

-

Electrophilic Quench: The resulting organolithium species is a potent nucleophile and readily reacts with an electrophile. For the synthesis of this compound, methyl iodide (MeI) is introduced to the reaction mixture. The furyl anion attacks the electrophilic methyl group of MeI in an SN2 reaction, forming the desired product and lithium iodide as a byproduct.

It is important to maintain a low temperature throughout the process, as 3-lithiofuran intermediates are known to be thermally unstable and can rearrange to the more stable 2-lithiofuran if the temperature rises above -40 °C.[5][8]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromofuran | C₄H₃BrO | 146.97 | 1.00 g | 6.80 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 0.95 mL | 6.80 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 2.72 mL | 6.80 |

| Methyl Iodide | CH₃I | 141.94 | 0.47 mL | 7.50 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | - |

| Saturated aq. NH₄Cl | - | - | ~20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~40 mL | - |

| Brine | - | - | ~20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Reaction Setup and Procedure

-

Preparation of LDA: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous THF (10 mL) and diisopropylamine (0.95 mL, 6.80 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.72 mL of a 2.5 M solution in hexanes, 6.80 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation of 3-Bromofuran: In a separate flame-dried, argon-purged 50 mL round-bottom flask, dissolve 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL). Slowly add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Methylation: To the reaction mixture, add methyl iodide (0.47 mL, 7.50 mmol) dropwise at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours.

-

Workup: Remove the cold bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: formation of the organolithium intermediate followed by electrophilic capture.

Caption: Synthetic workflow for the preparation of this compound.

Mechanistic Diagram

The core of the reaction, the directed ortho-metalation, is a prime example of kinetically controlled deprotonation.

Caption: Mechanism of directed ortho-metalation and subsequent methylation.

Expected Results and Characterization

The successful synthesis of this compound should yield a product with the expected spectroscopic data.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, J = 2.0 Hz, 1H), 6.20 (d, J = 2.0 Hz, 1H), 2.35 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 142.3, 112.0, 98.7, 12.5 |

| Mass Spectrometry (EI) | m/z (%) 162/160 (M⁺, 100), 147/145 (15), 81 (80) |

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound from 3-bromofuran via directed ortho-metalation is a reliable and efficient method for accessing this important synthetic intermediate. The key to success lies in the careful control of reaction conditions, particularly temperature, and the use of a non-nucleophilic strong base like LDA to ensure high regioselectivity. This guide provides the necessary theoretical background and a practical, step-by-step protocol to enable researchers to confidently perform this transformation in their own laboratories.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

- Donahue, J. P. (2008). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry, 73(15), 5897–5906. [Link]

- Wikipedia. (2023). 3-Bromofuran. [Link]

- ResearchGate. (2021).

- Reddit. (2019). Explain the mechanisms and choice of base for this multi-step reaction: 3-Bromofuran + 1) LDA + 2) prenyl bromide --> (...) + 1) BuLi + 2) MeI ----> 3-methyl-2-prenylfuran (Rosefuran). [Link]

- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

- Wikipedia. (2023).

Sources

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. reddit.com [reddit.com]

- 7. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-2-methylfuran molecular weight and formula

<Technical Guide: 3-Bromo-2-methylfuran >

A Comprehensive Analysis for Chemical Research and Development Professionals

Abstract

This technical guide provides an in-depth examination of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will cover its fundamental physicochemical properties, established synthetic and purification protocols, and detailed analytical characterization. Furthermore, this guide explores the compound's reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and discusses its role as a valuable intermediate in the development of novel therapeutic agents. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

Heterocyclic compounds are foundational to the development of pharmaceuticals, with a significant percentage of top-selling drugs containing at least one heterocyclic core.[1] Among these, furan derivatives have attracted considerable attention due to their diverse biological activities, serving as crucial pharmacophores in a wide array of therapeutic agents.[2] this compound, in particular, has emerged as a versatile synthetic intermediate. Its structure, which combines a furan nucleus with a strategically placed bromine atom and a methyl group, offers multiple avenues for chemical modification. The bromine atom serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, making it a valuable precursor for creating libraries of novel compounds for drug screening and development.[3]

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

Molecular Formula and Weight

-

Molecular Weight: 161.00 g/mol [4]

Structural Identifiers

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrO | PubChem[4][5] |

| Molecular Weight | 161.00 g/mol | PubChem[4] |

| Appearance | Clear yellow to amber liquid | Generic Supplier Data[6] |

| Boiling Point | 158-162°C | Generic Supplier Data[6] |

| Density | 1.56 g/cm³ at 20°C | Generic Supplier Data[6] |

| Solubility | Miscible with common organic solvents; insoluble in water | Generic Supplier Data[6] |

Synthesis and Purification

The preparation of this compound can be achieved through various synthetic routes. One common approach involves the bromination of a suitable furan precursor.

Illustrative Synthetic Pathway

A representative synthesis involves the reaction of 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride to form dibromo adducts, which are then heated in quinoline to yield this compound.[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C5H5BrO | CID 641484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H5BrO) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3-Bromo-2-methylfuran in Medicinal Chemistry

Foreword: The Strategic Value of a Functionalized Furan Scaffold

In the landscape of modern medicinal chemistry, the furan ring system is a privileged scaffold, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties, planarity, and ability to act as a bioisostere for other aromatic systems make it a cornerstone of drug design. However, the true potential of this heterocycle is unlocked through precise functionalization. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Bromo-2-methylfuran .

The strategic placement of a bromine atom at the 3-position and a methyl group at the 2-position creates a versatile reagent primed for sophisticated molecular construction. The C-Br bond serves as a highly reliable synthetic handle for transition metal-catalyzed cross-coupling reactions, while the adjacent methyl group provides steric and electronic influence, modulating both reactivity and the potential for interaction with biological targets. This document serves as a technical primer for researchers and drug development professionals, elucidating the core synthetic applications and strategic considerations for incorporating this compound into discovery programs.

Section 1: Core Characteristics of this compound

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Below is a summary of the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 83457-06-1 | [2][3] |

| Molecular Formula | C₅H₅BrO | [2][3] |

| Molecular Weight | 161.00 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(C=CO1)Br | [2] |

| InChIKey | VRMMZSVAKYRZAB-UHFFFAOYSA-N | [2] |

The reactivity of aryl halides in the crucial oxidative addition step of cross-coupling reactions follows the trend I > Br > Cl.[4] The carbon-bromine bond in this compound thus represents an optimal balance of stability for storage and handling, and sufficient reactivity to participate in a wide range of palladium-catalyzed transformations under relatively mild conditions.[4]

Section 2: The Synthetic Workhorse: Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its role as an electrophile in transition-metal catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug synthesis, enabling the modular assembly of complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery. The reliability and functional group tolerance are exceptionally high.

Causality Behind the Protocol: The choice of a palladium catalyst like Pd(PPh₃)₄ is a robust starting point for many aryl bromides. The base (e.g., K₃PO₄ or Cs₂CO₃) is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[5] A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent).

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting biaryl product by flash column chromatography on silica gel.

Logical Workflow: From Building Block to Lead Candidate

Sources

An In-depth Technical Guide to 3-Bromo-2-methylfuran: Properties, Availability, and Synthetic Applications

Introduction

3-Bromo-2-methylfuran is a substituted heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a functionalized furan, it serves as a versatile building block, or synthon, for the construction of more complex molecular architectures. The strategic placement of the methyl group at the C2 position and the bromine atom at the C3 position imparts a unique reactivity profile. The bromine atom, in particular, acts as a crucial functional handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the regioselective introduction of diverse substituents. This guide provides a comprehensive overview of the physicochemical properties, commercial availability, key synthetic applications, and safe handling of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83457-06-1 | [1][2][3] |

| Molecular Formula | C₅H₅BrO | [1][2][3] |

| Molecular Weight | 161.00 g/mol | [1][2] |

| Appearance | Liquid | Inferred from properties |

| Boiling Point | 133°C at 760 mmHg | [3] |

| Density | 1.537 g/cm³ | [3] |

| Flash Point | 34.2°C | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=CO1)Br | [1][4] |

| InChIKey | VRMMZSVAKYRZAB-UHFFFAOYSA-N | [1][4] |

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, typically on a research scale (grams to kilograms). Purity levels are generally high (≥97%), suitable for most synthetic applications. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm purity and identify any potential impurities that might interfere with sensitive reactions.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | A major global supplier of research chemicals. | |

| Santa Cruz Biotechnology | Specializes in products for biomedical research.[2] | |

| Echemi | A global chemical marketplace listing multiple suppliers.[5] | |

| ChemicalBook | A chemical search engine listing various manufacturers.[6] | |

| Hangzhou Keyingchem Co., Ltd. | A China-based trader and supplier of fine chemicals.[5] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of the furan ring and the utility of the C-Br bond. The furan ring is an electron-rich aromatic system, but the bromine atom acts as an electron-withdrawing group via induction, influencing the reactivity of the ring's C-H bonds.[7] The primary utility, however, lies in the C-Br bond, which serves as a linchpin for molecular elaboration.

Caption: Experimental workflow for lithiation and electrophilic quench.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Litihiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. Successful formation of the lithiated intermediate is key.

-

Electrophilic Quench: Add N,N-dimethylacetamide (1.2 eq) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, allowing it to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ketone. [8][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid to form a 3-aryl-2-methylfuran, a common scaffold in medicinal chemistry. [10] Methodology:

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the pure 3-aryl-2-methylfuran product.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. [1]It can also cause skin and serious eye irritation. [1]Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. [11][12]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [5][11]Keep away from heat, sparks, open flames, and other ignition sources. [5]Use non-sparking tools and take precautionary measures against static discharge. [12]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]

Conclusion

This compound is a valuable and versatile heterocyclic building block with well-established reactivity. Its commercial availability and the reliability of transformations involving its C-Br bond make it an attractive starting material for the synthesis of complex targets in drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the research laboratory.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2025). ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran.

- Organic Syntheses. (n.d.). Procedure for Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids.

- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.

- PubChemLite. (n.d.). This compound (C5H5BrO).

- University of Liverpool. (n.d.). Heterocyclic Chemistry.

- Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros.

- ResearchGate. (2025). (PDF) Reactivity of Benzofuran Derivatives.

- ResearchGate. (2025). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.

- LinkedIn. (2023). Use of 2 Methylfuran Market in the Pharmaceutical Sector.

- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.

- MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine.

Sources

- 1. This compound | C5H5BrO | CID 641484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C5H5BrO) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. mdpi.com [mdpi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 3-Bromo-2-methylfuran

For the researcher, scientist, and drug development professional, the precise and safe handling of specialized reagents is paramount to both experimental success and personal safety. 3-Bromo-2-methylfuran, a key heterocyclic building block, presents unique challenges and requires a nuanced understanding of its properties to ensure its integrity and mitigate potential hazards. This in-depth guide provides a comprehensive framework for the safe handling and storage of this valuable compound, moving beyond rote procedure to explain the causality behind each recommendation.

Understanding the Core Profile of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation of safe handling. This volatile, flammable liquid possesses a unique combination of characteristics that dictate its appropriate management in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrO | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| Boiling Point | 133 °C at 760 mmHg | [2] |

| Density | 1.537 g/cm³ | [2] |

| Flash Point | 34.2 °C | [2] |

The relatively low flash point underscores the flammability risk, necessitating stringent control of ignition sources in any area where this compound is handled or stored.

Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that demand respect and appropriate safety measures.[1]

-

Flammable Liquid and Vapor (H226): The compound's vapor can form explosive mixtures with air.

-

Harmful if Swallowed (H302), in Contact with Skin (H312), or if Inhaled (H332): Toxicity through multiple routes of exposure is a significant concern.

-

Causes Skin Irritation (H315) and Serious Eye Irritation (H319): Direct contact can lead to significant irritation.

-

May Cause Respiratory Irritation (H335): Inhalation of vapors can irritate the respiratory tract.

These classifications mandate a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and the diligent use of personal protective equipment.

The Critical Role of Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when working with this compound. The following provides a detailed, field-proven methodology for personal protection.

Hand Protection

Given the dermal toxicity and potential for skin irritation, selecting the correct gloves is critical. Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact.

-

Recommended: Double-gloving with a thicker, chemical-resistant outer glove over a standard nitrile inner glove. Neoprene or butyl rubber gloves are excellent choices for handling halogenated organic compounds.

-

Protocol: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected. Upon completion of work, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.

Eye and Face Protection

The risk of serious eye irritation necessitates robust eye and face protection.

-

Mandatory: Chemical splash goggles that provide a complete seal around the eyes.

-

Recommended for High-Risk Procedures: A full-face shield worn over chemical splash goggles, especially when transferring larger quantities or when there is a risk of splashing.

Body and Respiratory Protection

-

Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

-

Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage Protocols: Ensuring Long-Term Stability

The long-term stability of this compound is contingent on proper storage conditions that address its flammability, reactivity, and potential for peroxide formation.

Storage Environment

-

Temperature: Store in a cool, dry, and well-ventilated area.[2][3] For long-term storage and to minimize degradation, it is highly recommended to store this compound in a freezer at or below -20°C, under an inert atmosphere.[4][5]

-

Inert Atmosphere: The furan ring is susceptible to oxidation. To ensure the highest purity over time, storing the compound under an inert atmosphere of argon or nitrogen is best practice.

-

Light Sensitivity: Protect from light by storing in an amber glass bottle or in a light-blocking secondary container.

-

Ignition Sources: Store in a designated flammable liquids cabinet, away from all sources of heat, sparks, and open flames.

Incompatible Materials

Segregation from incompatible materials is crucial to prevent hazardous reactions. Avoid storage near:

-

Strong Oxidizing Agents: Furans can react vigorously with strong oxidizers.[3]

-

Strong Acids and Bases: These can potentially catalyze degradation or polymerization reactions.

-

Reactive Metals: Avoid contact with alkali metals and other reactive metals.

The Latent Hazard: Peroxide Formation in Furan Derivatives

A significant, and often overlooked, hazard associated with furan and its derivatives is the potential for peroxide formation upon exposure to air and light.[6] These organic peroxides can be shock-sensitive and explosive, particularly when concentrated.

Mitigation of Peroxide Formation

-

Dating and Labeling: Upon receipt, and again upon opening, the container of this compound should be clearly dated. This is a critical step in tracking its potential for peroxide accumulation.

-

Inhibitors: While some ethers are supplied with inhibitors like BHT, it is crucial to verify this for your specific product. Even with inhibitors, peroxide formation can still occur over time.

-

Limited Quantities: Purchase and store only the quantity of this compound that will be consumed in a reasonable timeframe to avoid prolonged storage and increased peroxide risk.

Protocol for Peroxide Testing

Regular testing for peroxides is a vital safety measure, especially for containers that have been open for an extended period (e.g., more than 3-6 months) or are of an unknown age.

-

Commercial Test Strips: The simplest and safest method is to use commercially available peroxide test strips.[6][7] These provide a semi-quantitative indication of the peroxide concentration.

-

Procedure:

-

Work within a chemical fume hood and wear appropriate PPE.

-

Dip the test strip into the this compound for the time specified by the manufacturer.

-

Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.

-

-

-

Action Levels:

-

< 25 ppm: Generally considered safe for use.

-

≥ 25 ppm: The compound should be considered for disposal. Do not distill or concentrate the material.[7]

-

Visible Crystals or High Concentration: If crystals are visible around the cap or in the liquid, or if a high concentration of peroxides is detected, do not handle the container. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe disposal.

-

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound minimizes risk and ensures the integrity of the compound for experimental use.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

-

Small Spills (in a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert others in the vicinity and notify your supervisor and institutional EHS.

-

If the spill is flammable, eliminate all ignition sources.

-

Prevent the spill from entering drains.

-

Allow only trained emergency response personnel to handle the cleanup.

-

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of this compound Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: Maintain a dedicated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

-

Containerization: Use a chemically compatible, leak-proof container with a secure lid.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

-

Pickup and Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash. Incineration is a common disposal method for halogenated waste, but this can lead to the formation of dioxins and furans, necessitating specialized facilities.[8]

Conclusion

This compound is a versatile and valuable reagent in the hands of a knowledgeable researcher. By embracing a culture of safety that is grounded in a deep understanding of its chemical properties and potential hazards, scientists can confidently and responsibly unlock its synthetic potential. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

- Environmental Health and Safety, Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol.

- University of Waterloo, Department of Chemistry. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds.

- Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M. S., & Koo, S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(52), 32961-32965. [Link]

- Jakubke, H.-D., & Jeschkeit, H. (Eds.). (2006). Concise Encyclopedia Chemistry. Walter de Gruyter.

- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.

- University of California, Irvine Environmental Health & Safety. (n.d.). Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs).

- University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.

- University of California, Irvine Environmental Health & Safety. (n.d.). Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs).

- ResearchGate. (2025, August 7). Oxidation of furans (Review).

- U.S. Environmental Protection Agency. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).

- Larrosa, I., & Fernández-Salas, J. A. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5228–5232. [Link]

- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

- Srivastava, J. N. (2000). Dioxins and furans; and hospital waste incineration. Medical journal, Armed Forces India, 56(1), 1–3. [Link]

- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste.

- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.

- PubChemLite. (n.d.). This compound (C5H5BrO).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641484, this compound.

- Villalta-Calderón, M., et al. (2018). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 18(1), 1-16. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14614859, 2-Bromo-3-methylfuran.

- Haschek, W. M., & Morse, C. C. (1990). Long-term effects of repeated exposure to 3-methylfuran in hamsters and mice. Toxicology, 60(1-2), 157–168. [Link]

Sources

- 1. This compound | C5H5BrO | CID 641484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 14757-78-9 CAS MSDS (3-BROMO-2-FORMYLFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-BROMO-2-FORMYLFURAN CAS#: 14757-78-9 [m.chemicalbook.com]

- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 7. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]

- 8. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Risks

3-Bromo-2-methylfuran (CAS No. 83457-06-1) is a halogenated heterocyclic compound increasingly utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its unique structure, featuring a furan ring substituted with both a bromine atom and a methyl group, offers versatile reactivity for creating more complex molecular architectures. However, this reactivity also brings inherent hazards that necessitate a comprehensive understanding of its safety profile.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on handling this compound safely and effectively in a research and development setting. We will explore its hazard profile, establish rigorous handling protocols, and outline emergency procedures, grounding our recommendations in established chemical safety principles and data.

Section 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's physical properties is the foundation of a robust safety assessment. These parameters dictate appropriate storage conditions, predict its behavior in the laboratory environment, and inform the selection of proper engineering controls and personal protective equipment (PPE).

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrO | [2] |

| Molecular Weight | 161.00 g/mol | [2] |

| Appearance | Liquid (presumed) | [3] |

| Boiling Point | 133 °C at 760 mmHg | [3] |

| Density | 1.537 g/cm³ | [3] |

| Flash Point | 34.2 °C | [3] |

| Refractive Index | 1.505 | [3] |

The flash point of 34.2 °C is of critical importance, classifying this compound as a flammable liquid (Category 3).[3] This property mandates that the chemical be stored and handled away from all potential ignition sources, including sparks, open flames, and hot surfaces.[3] The use of explosion-proof equipment and measures to prevent static discharge are also imperative.[3]

Section 2: Comprehensive Hazard Analysis

This compound presents a multi-faceted hazard profile, encompassing flammability, acute toxicity, and irritation. A full understanding of its GHS (Globally Harmonized System) classification is essential for any personnel handling this substance.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [2][3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | [2] |

Expert Insights on Hazard Profile:

-

Acute Toxicity (Category 4): The "harmful" classification across oral, dermal, and inhalation routes signifies a significant risk of acute health effects upon exposure.[2][3] This underscores the necessity of engineering controls like chemical fume hoods to prevent inhalation and stringent use of PPE to prevent skin and eye contact.[4]

-

Flammability: As a Category 3 flammable liquid, vapors can form explosive mixtures with air.[5] Handling should always occur in well-ventilated areas, and containers must be kept tightly closed and properly bonded and grounded during transfers to prevent static discharge.[3][5]

-

Irritation: The potential for skin, eye, and respiratory irritation is significant.[2] Some sources also note it as a lachrymator (a substance that causes tearing).[6] This necessitates the use of chemical safety goggles and, in some cases, a face shield, along with appropriate gloves and lab coats.[7][8]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate the risks associated with this compound.

Engineering Controls

The primary line of defense is to handle the chemical within a properly functioning chemical fume hood.[4] This ensures that any vapors are effectively captured and exhausted, minimizing the risk of inhalation. The work area should also be equipped with an accessible eyewash station and safety shower.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[7][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[7] Gloves should be inspected for any signs of degradation or puncture before each use and replaced immediately if contaminated.[7]

-

Body Protection: A flame-retardant lab coat should be worn to protect against skin contact and in case of a small fire. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[9]

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

Step-by-Step Handling Workflow

The following workflow provides a systematic approach to safely handling this compound in a laboratory setting.

Caption: Standard operating procedure for handling this compound.

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of the chemical and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][11] The storage location should be a designated flammables cabinet, away from heat, sparks, and open flames.[6][12] Some suppliers recommend refrigeration to maintain product quality.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[6][13] These materials can initiate vigorous, exothermic reactions.

Section 4: Emergency Response Procedures

In the event of an exposure or spill, immediate and correct action is critical to minimize harm.

First Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: If on skin, take off immediately all contaminated clothing.[3] Rinse the skin thoroughly with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[14] Call a poison center or doctor immediately for treatment advice.[14]

Spill and Fire Response

Caption: Decision-making workflow for emergency incidents.

In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Section 5: Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]

-

Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container.[15] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[16]

-

Disposal Method: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Never dispose of this chemical down the drain or in regular trash.[11][15]

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its utility is matched by its potential hazards. By adopting a safety-first mindset grounded in a thorough understanding of its chemical properties, GHS classifications, and appropriate handling procedures, researchers can effectively mitigate risks. Adherence to the engineering controls, PPE requirements, and emergency protocols outlined in this guide is essential for ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.

References

- PubChem. This compound | C5H5BrO | CID 641484.

- PubChem. 3-Bromo-2-methyl-tetrahydrofuran-2-ol | C5H9BrO2 | CID 21299401.

- The Good Scents Company. 3-methyl furan, 930-27-8.

- PubChem. 3-Bromo-2-ethylfuran | C6H7BrO | CID 154291301.

- CHEMM. Personal Protective Equipment (PPE).

- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

- Environmental Health & Safety, Boston University. Safe Handling and Storage of Chemicals.

- PubChemLite. This compound (C5H5BrO).

- Safe Work Australia. GHS Hazardous Chemical Information List.

- PubChemLite. 3-bromo-5-methylfuran-2-carbaldehyde (C6H5BrO2).

- PubChem. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859.

- Carl ROTH. Safety Data Sheet: 2-Methylfuran.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C5H5BrO | CID 641484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Formation of 2-Methyl-3-furylmagnesium Bromide: The Critical Role of Lithium Chloride as an Electrolyte Additive

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, furan derivatives hold a special place due to their prevalence in a wide array of biologically active molecules. The 2-methyl-3-furyl moiety, in particular, is a valuable scaffold, and its incorporation into larger molecules often relies on the successful formation of the corresponding Grignard reagent, 2-methyl-3-furylmagnesium bromide.

However, the synthesis of this key intermediate is not without its challenges. The inherent electronic properties of the furan ring and the potential for side reactions can lead to low yields and impurities, hindering the progress of synthetic campaigns. This in-depth technical guide provides a comprehensive overview of a robust and highly efficient method for the preparation of 2-methyl-3-furylmagnesium bromide, focusing on the pivotal role of lithium chloride (LiCl) as an electrolyte additive. Drawing upon field-proven insights and established literature, this guide will not only detail a reliable experimental protocol but also delve into the underlying mechanistic principles that ensure its success.

The Challenge: Navigating the Complexities of Furan-Based Grignard Reagents

The formation of Grignard reagents from heteroaryl halides can be notoriously difficult compared to their aryl counterparts. In the case of 3-bromo-2-methylfuran, several factors contribute to the challenges encountered with traditional Grignard synthesis methods (i.e., direct insertion of magnesium metal):

-

Initiation Difficulties: The reaction between magnesium metal and the organic halide can be sluggish and difficult to initiate. The passivating layer of magnesium oxide on the metal surface often requires harsh activation methods, which can be detrimental to the sensitive furan ring.

-

Ring Instability: The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases. While Grignard reagents are themselves strong bases, the reaction conditions and potential side reactions can create environments that compromise the integrity of the furan core[1].

-

Side Reactions: Wurtz-type homocoupling of the Grignard reagent with the starting bromide is a common side reaction that reduces the yield of the desired organometallic species. Furthermore, the electron-rich nature of the furan ring can lead to other undesired pathways.

These challenges necessitate a more sophisticated approach than simply reacting this compound with magnesium turnings. The development of "Turbo Grignard" reagents by Knochel and co-workers has provided a powerful solution to these problems[2][3][4].

The Solution: Lithium Chloride-Mediated Bromine-Magnesium Exchange

The addition of lithium chloride to a Grignard reagent, or its in-situ formation, dramatically alters its reactivity and provides a highly effective means of preparing functionalized organomagnesium compounds through a bromine-magnesium (Br/Mg) exchange reaction[2][3][4]. The most commonly employed system for this purpose is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).

The Mechanism of Action: How LiCl Boosts Reactivity

The remarkable efficacy of LiCl as an additive stems from its ability to break down the polymeric aggregates that Grignard reagents typically form in ethereal solvents like tetrahydrofuran (THF). In the absence of LiCl, Grignard reagents exist in a complex equilibrium between various monomeric, dimeric, and higher-order oligomeric species (the Schlenk equilibrium). These aggregates are generally less reactive.

The presence of LiCl disrupts these aggregates, leading to the formation of more soluble and significantly more reactive monomeric organomagnesium species or mixed magnesiate complexes of the type [RMgCl₂]⁻Li⁺[2][3][4]. This increase in the concentration of highly reactive, nucleophilic species dramatically accelerates the rate of the Br/Mg exchange reaction, even at low temperatures.

The Br/Mg exchange with i-PrMgCl·LiCl proceeds smoothly at low temperatures, which is crucial for preserving the integrity of sensitive functional groups and thermally unstable intermediates, such as 2-methyl-3-furylmagnesium bromide.

Detailed Experimental Protocol: Preparation of 2-Methyl-3-furylmagnesium Bromide

This protocol is a representative procedure adapted from the well-established methods for heteroaryl Grignard formation using i-PrMgCl·LiCl[2][5]. All operations must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially available | Purify by distillation if necessary. |

| Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) | ~1.3 M in THF | Commercially available | Titrate prior to use. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Use directly from a solvent purification system or freshly distilled from sodium/benzophenone. |

| Iodine (for titration) | ACS reagent grade | Commercially available | |

| 1,10-Phenanthroline (for titration) | Indicator grade | Commercially available | |

| Anhydrous diethyl ether (Et₂O) | DriSolv® or equivalent | Commercially available | |

| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching. | ||

| Anhydrous magnesium sulfate (MgSO₄) | For drying. |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried, 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.61 g, 10.0 mmol, 1.0 equiv).

-

Dissolve the starting material in anhydrous THF (10 mL).

-

-

Bromine-Magnesium Exchange:

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath or a cryocooler).

-

Slowly add i-PrMgCl·LiCl solution (~1.3 M in THF, 8.1 mL, 10.5 mmol, 1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -10 °C.

-

Stir the resulting solution at -15 °C for 1.5 hours. The formation of the Grignard reagent typically results in a clear to slightly cloudy solution.

-

-

In-Situ Trapping and Yield Determination (Optional but Recommended):

-

To determine the yield of the Grignard reagent, an aliquot (e.g., 0.5 mL) of the reaction mixture can be taken and quenched with an excess of a suitable electrophile, such as benzaldehyde or allyl bromide.

-

For quenching with benzaldehyde: Add the 0.5 mL aliquot to a stirred solution of benzaldehyde (1.2 equiv relative to the Grignard in the aliquot) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir for 30 minutes. Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and analyze the crude product by ¹H NMR with an internal standard to determine the yield of the corresponding alcohol.

-

-

Use in Subsequent Reactions:

-

The freshly prepared solution of 2-methyl-3-furylmagnesium bromide is ready for use in subsequent reactions with various electrophiles. It is recommended to use the Grignard reagent immediately after its preparation.

-

Characterization of 2-Methyl-3-furylmagnesium Bromide

Due to their reactivity, Grignard reagents are typically not isolated and are characterized in solution.

Titration

The concentration of the freshly prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in subsequent reactions. Several methods are available:

-

Iodine Titration: A solution of iodine in THF is titrated with the Grignard solution until the disappearance of the brown iodine color.

-

Titration with a Protic Acid and an Indicator: A solution of a known amount of a non-hygroscopic alcohol (e.g., sec-butanol or menthol) in THF with an indicator like 1,10-phenanthroline is titrated with the Grignard solution until a persistent color change is observed.

Spectroscopic Characterization

While not routinely performed for every preparation, NMR spectroscopy can be used to confirm the formation of the Grignard reagent.

-

¹H NMR: The formation of the organomagnesium species will result in a significant upfield shift of the furan ring protons compared to the starting this compound. The proton at the 3-position is absent, and the protons at the 4- and 5-positions will show characteristic shifts. Due to the complexity of the Schlenk equilibrium and the presence of LiCl, the spectra can be broad.

-

¹³C NMR: A significant downfield shift is expected for the carbon atom bearing the magnesium, reflecting its carbanionic character.

Data Presentation: Expected Parameters and Outcomes

| Parameter | Value/Condition | Rationale/Expected Outcome |

| Substrate | This compound | Electron-rich heteroaryl bromide. |

| Reagent | i-PrMgCl·LiCl (1.05 equiv) | "Turbo Grignard" for efficient Br/Mg exchange. A slight excess ensures complete conversion. |

| Solvent | Anhydrous THF | Ethereal solvent is required to stabilize the Grignard reagent. |

| Temperature | -15 °C | Low temperature prevents side reactions and decomposition of the potentially unstable Grignard reagent. |

| Reaction Time | 1.5 hours | Sufficient time for complete Br/Mg exchange at low temperature. |

| Expected Yield | >85% (determined by in-situ trapping) | The LiCl-mediated exchange is highly efficient for heteroaryl bromides[2][3]. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | 1. Inactive Grignard reagent (i-PrMgCl·LiCl).2. Wet solvent or glassware.3. Impure starting material. | 1. Titrate the i-PrMgCl·LiCl solution before use.2. Ensure all glassware is rigorously dried and use anhydrous THF.3. Purify this compound by distillation. |

| Darkening of the reaction mixture | 1. Decomposition of the Grignard reagent.2. Presence of impurities. | 1. Maintain the reaction temperature strictly at or below -10 °C.2. Use high-purity starting materials and solvents. |

| Low yield in subsequent trapping reaction | 1. Inaccurate concentration of the Grignard reagent.2. Decomposition of the Grignard reagent before addition of the electrophile.3. Unreactive electrophile. | 1. Titrate the Grignard solution before use.2. Use the Grignard reagent immediately after its preparation. Do not let it warm up.3. Ensure the electrophile is reactive under the reaction conditions. |

Conclusion